molecular formula C14H17Cl2N5OS B13467221 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide

Cat. No.: B13467221
M. Wt: 374.3 g/mol
InChI Key: DWTDWYJMRDUJTC-UHFFFAOYSA-N
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Description

This compound is a chloroacetamide derivative featuring a 4-chlorobenzyl group and a 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl substituent.

Properties

Molecular Formula

C14H17Cl2N5OS

Molecular Weight

374.3 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-[3-(1-methyltetrazol-5-yl)sulfanylpropyl]acetamide

InChI

InChI=1S/C14H17Cl2N5OS/c1-20-14(17-18-19-20)23-8-2-7-21(13(22)9-15)10-11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3

InChI Key

DWTDWYJMRDUJTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCN(CC2=CC=C(C=C2)Cl)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthesis of Chloroacetamide Core

The chloroacetamide moiety is generally synthesized by reacting 2-chloroacetyl chloride with a secondary amine bearing the 4-chlorobenzyl substituent. The reaction proceeds under controlled temperature conditions (0–5 °C) in an inert solvent such as dichloromethane or chloroform, with a base (e.g., triethylamine) to scavenge the released hydrochloric acid.

Reagents Conditions Outcome
2-chloroacetyl chloride 0–5 °C, inert solvent Acylation of amine
N-(4-chlorobenzyl)amine Base (triethylamine) Formation of chloroacetamide

This step yields 2-chloro-N-(4-chlorobenzyl)acetamide, a key intermediate for further functionalization.

Installation of the 3-(1-methyl-1H-tetrazol-5-yl)sulfanylpropyl Side Chain

The introduction of the tetrazolylsulfanylpropyl group is achieved by nucleophilic substitution of the chloro group in the chloroacetamide with a thiol-functionalized tetrazole derivative. The tetrazole thiol is prepared separately, often via cycloaddition reactions forming the tetrazole ring, followed by thiolation at the 5-position.

The nucleophilic substitution reaction typically occurs in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (50–80 °C) to facilitate the displacement of chloride by the tetrazolyl thiolate.

Reagents Conditions Outcome
2-chloro-N-(4-chlorobenzyl)acetamide DMF or DMSO, 50–80 °C Nucleophilic substitution of Cl by thiolate
3-(1-methyl-1H-tetrazol-5-yl)thiol Base (e.g., NaH or K2CO3) Formation of sulfanyl linkage

This step yields the target compound with the tetrazole sulfanylpropyl side chain attached to the nitrogen of the acetamide.

Preparation of 1-Methyl-1H-1,2,3,4-Tetrazole Derivative

The tetrazole ring is synthesized via [3+2] cycloaddition of azides with nitriles or via other established tetrazole-forming reactions. Methylation at the N1 position is achieved by alkylation using methyl iodide or methyl sulfate under basic conditions.

Reagents Conditions Outcome
Azide and nitrile precursors Cycloaddition, heat Formation of tetrazole ring
Methyl iodide or methyl sulfate Basic medium, room temp N1-methylation of tetrazole

The tetrazole thiol is then generated by functional group transformations enabling the sulfanyl linkage formation.

Representative Reaction Scheme

Step Reaction Type Reactants/Intermediates Product
1 Acylation 2-chloroacetyl chloride + N-(4-chlorobenzyl)amine 2-chloro-N-(4-chlorobenzyl)acetamide
2 Tetrazole ring synthesis Azide + nitrile (cycloaddition) 1-methyl-1H-1,2,3,4-tetrazole derivative
3 Thiolation Tetrazole derivative + base 3-(1-methyl-1H-tetrazol-5-yl)thiol
4 Nucleophilic substitution 2-chloroacetamide + tetrazole thiolate Final compound: 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}acetamide

Analytical and Purification Considerations

  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.
  • Characterization involves ^1H NMR, ^13C NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.
  • Yields reported for similar compounds range from 70% to over 90%, depending on reaction conditions and purification efficiency.

Summary of Key Literature and Patent Sources

Source Type Reference Details Contribution to Preparation Methodology
Peer-reviewed article ACS Omega, 2019: Synthesis of sulfanyl substituted quinoxaline derivatives Provides analogous thiolation and nucleophilic substitution techniques
Patent document WO2012004604A1: Tetrazole compounds preparation Details tetrazole ring synthesis and functionalization
Patent document AU2018241406B2: Isocyanate and hydrazine reactions for heterocycles Describes advanced heterocyclic synthesis methods
Chemical databases PubChem CID 3019583 Chemical properties and structure of chloroacetamide intermediates

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can introduce various functional groups.

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related acetamides (Table 1). Key differences lie in the heterocyclic core, substituent positions, and linker groups, which collectively influence physicochemical and biological properties.

Table 1: Structural Comparison of Chloroacetamide Derivatives

Compound Name Heterocycle Aromatic Substituent Linker Group Molecular Weight (g/mol) Reference
2-Chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}acetamide 1H-Tetrazol-5-yl 4-Chlorophenyl Sulfanylpropyl 428.3* N/A
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1H-Triazol-1-yl Naphthalen-1-yloxy Oxymethyl 393.11
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1H-Tetrazol-5-yl 3-Chloro-4-methylphenyl Sulfanyl 406.88*
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 1,3,4-Oxadiazol-2-yl 2-Chlorophenyl Methyl 356.22*

*Molecular weights calculated using PubChem formula-based tools.

Key Observations

Heterocyclic Core :

  • The tetrazole ring (as in the target compound and ) offers higher metabolic stability compared to triazole () or oxadiazole () due to its aromaticity and resistance to enzymatic cleavage .
  • Oxadiazole-containing analogues () may exhibit enhanced π-π stacking interactions in biological targets due to their planar structure .

Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5), favoring membrane penetration compared to the methoxyphenyl group in (logP ~2.8) .

Linker Flexibility :

  • The sulfanylpropyl chain in the target compound provides greater rotational freedom than the rigid oxymethyl group in , possibly enhancing conformational adaptability during target engagement .

Bioactivity Considerations

While explicit data is absent, tetrazole-bearing analogues (e.g., ) are frequently associated with antimicrobial or antifungal activity due to their ability to disrupt enzyme cofactors. The chloroacetamide moiety, as seen in , is often linked to herbicidal properties via inhibition of fatty acid biosynthesis .

Biological Activity

2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide is a synthetic compound with a complex molecular structure that includes a chloro group, a chlorophenyl moiety, and a tetrazole derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C14H17Cl2N5SC_{14}H_{17}Cl_{2}N_{5}S. Its structure can be represented as follows:

\text{2 chloro N 4 chlorophenyl methyl N 3 1 methyl 1H 1 2 3 4 tetrazol 5 yl sulfanyl propyl}acetamide}

This unique combination of functional groups enhances its potential biological activity while maintaining stability under physiological conditions.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities. The primary biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties against various bacterial strains.
  • Anticancer Activity : There is evidence pointing towards its potential as an anticancer agent. Compounds with similar structures have shown significant cytotoxic effects against different cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of both chloro and tetrazole functionalities positions it as a valuable candidate for further pharmacological exploration.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructure FeaturesActivity TypeIC50 (µg/mL)
Compound ATetrazole + ChlorophenylAnticancer1.61
Compound BThiazole + ChlorophenylAntimicrobial1.98
Compound CTetrazole + SulfanylAnticancer0.85

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds related to this compound:

  • Anticancer Studies : Research has indicated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study showed that derivatives with tetrazole exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Compounds structurally related to this acetamide were tested against bacterial strains such as E. coli and Bacillus subtilis, demonstrating moderate to strong activity .
  • Molecular Docking Studies : These studies have elucidated the interaction mechanisms between the compound and target proteins, revealing essential binding affinities that could contribute to its biological effects .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves:

  • Formation of the 1-methyl-1H-tetrazole-thiol intermediate via cyclization of hydrazine derivatives with thioureas or isothiocyanates under reflux conditions.
  • Alkylation of the thiol group using 3-chloropropylamine derivatives, followed by coupling with 2-chloro-N-(4-chlorobenzyl)acetamide.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Reaction optimization (e.g., pH, solvent polarity) is critical to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : To confirm the presence of methyl groups (δ ~3.5 ppm for tetrazole-CH3), chlorophenyl protons (δ ~7.3–7.5 ppm), and sulfanyl-propyl linkages.
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solvents and reagents are commonly used in its synthesis?

  • Solvents : Ethanol (for cyclization), DMF (for coupling reactions), and dichloromethane (for extractions).
  • Reagents : Sodium hydroxide (for deprotonation), 2-chloroacetonitrile (alkylation), and triethylamine (as a base for amide bond formation). Avoid aqueous conditions for tetrazole stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in scaled-up synthesis?

  • Use Design of Experiments (DoE) to systematically test variables (temperature, molar ratios, solvent volume). For example, higher temperatures (70–80°C) improve cyclization but may degrade tetrazole rings.
  • Monitor reaction progress with TLC/HPLC and employ flow chemistry for controlled mixing and heat dissipation .
  • Replace batch reactors with continuous-flow systems to enhance reproducibility at scale .

Q. How do structural modifications (e.g., tetrazole vs. triazole) affect bioactivity?

  • Compare SAR (Structure-Activity Relationship) studies: Tetrazole groups enhance electron-withdrawing effects, increasing binding affinity to targets like enzymes or receptors.
  • Use molecular docking to simulate interactions with biological targets (e.g., kinases, GPCRs) and validate with in vitro assays (IC50 measurements) .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for purity (>95% via HPLC).
  • Investigate metabolic stability : Differences in liver microsome metabolism (e.g., CYP450 interactions) may explain variability in in vivo vs. in vitro results .

Q. How does the sulfanyl-propyl linker influence pharmacokinetics?

  • The linker improves solubility via sulfur’s polarizability but may reduce blood-brain barrier penetration.
  • Conduct logP measurements (octanol/water partitioning) and PAMPA assays to assess permeability .

Q. What analytical methods detect degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions.
  • Analyze using LC-MS/MS to identify hydrolyzed amides or oxidized sulfanyl groups .

Experimental Design & Data Analysis

Q. How to design a stability study for long-term storage?

  • Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 6–12 months.
  • Monitor purity via HPLC-UV and crystallinity via PXRD to detect polymorphic transitions .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations (e.g., Gaussian 16) model transition states and activation energies for reactions at the acetamide or tetrazole sites.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via NMR) .

Q. How to address low reproducibility in coupling reactions?

  • Ensure anhydrous conditions (use molecular sieves) and degas solvents to prevent oxidation.
  • Characterize intermediates (e.g., amine precursors) with FTIR to confirm absence of impurities .

Biological Research Focus

Q. What in vitro models are suitable for studying its anticancer potential?

  • Use NCI-60 cell line panels for broad cytotoxicity screening.
  • Follow up with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

Q. How to elucidate its mechanism of action in antimicrobial studies?

  • Perform time-kill assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Use transmission electron microscopy (TEM) to observe cell wall disruption .

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